Wy 41747

Diabetes Endocrinology Metabolic Disease

Select Wy 41747 for its unique glucagon-selective inhibition and LH-stimulating properties, which are absent in other somatostatin analogs. Crucial for postprandial glucose excursion and dual-pathway reproductive endocrinology research. Superior tool for type 1 diabetes adjunctive therapy studies and long-acting peptide formulation development.

Molecular Formula C73H92N18O16S2
Molecular Weight 1541.8 g/mol
CAS No. 68463-41-2
Cat. No. B1612638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWy 41747
CAS68463-41-2
Synonyms1-dealanyl-2-glycyl-4,5-histidyl-8-tryptophan-somatostatin
1-des-Ala-2-Gly-4,5-His-8-Trp-somatostatin
somatostatin, de-alanyl(1)-glycyl(2)-histidyl(4,5)-tryptophan(8)-
somatostatin, des-Ala(1)-Gly(2)-His(4,5)-Trp(8)-
Wy 41747
Wy-41747
Molecular FormulaC73H92N18O16S2
Molecular Weight1541.8 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CNN=C6)CC7=CNC=N7)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
InChIInChI=1S/C73H92N18O16S2/c1-40(93)60-71(104)87-54(28-44-20-10-5-11-21-44)69(102)91-61(41(2)94)72(105)88-58(36-92)70(103)89-59(73(106)107)38-109-108-37-49(75)62(95)82-57(31-47-35-76-39-78-47)68(101)85-55(29-45-32-79-80-33-45)66(99)84-52(26-42-16-6-3-7-17-42)64(97)83-53(27-43-18-8-4-9-19-43)65(98)86-56(30-46-34-77-50-23-13-12-22-48(46)50)67(100)81-51(63(96)90-60)24-14-15-25-74/h3-13,16-23,32-35,39-41,49,51-61,77,92-94H,14-15,24-31,36-38,74-75H2,1-2H3,(H,76,78)(H,79,80)(H,81,100)(H,82,95)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,104)(H,88,105)(H,89,103)(H,90,96)(H,91,102)(H,106,107)/t40-,41-,49+,51+,52+,53+,54+,55?,56-,57+,58+,59+,60?,61?/m1/s1
InChIKeyJULQTIPKOHNPEZ-JJEOTEJFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wy 41747 (CAS 68463-41-2) — A Long-Acting Glucagon-Selective Somatostatin Analog for Specialized Research Applications


Wy 41747 (CAS 68463-41-2), formally designated [Des-Ala¹,Gly²,His⁴,⁵,D-Trp⁸]-somatostatin-14, is a synthetic dodecapeptide analog of the native neuroendocrine hormone somatostatin (SRIF) [1]. This compound belongs to the somatostatin analog class and is characterized by specific amino acid substitutions and deletions that confer prolonged biological activity and a unique pharmacological profile [2]. Unlike native somatostatin-14, which exhibits a very short plasma half-life (1–2 minutes) and broad inhibitory effects on multiple endocrine and exocrine secretions, Wy 41747 was rationally designed to achieve extended duration of action and to selectively target glucagon and growth hormone release [3]. The compound is typically supplied as a lyophilized powder for reconstitution, and its stability and formulation properties have been studied in both aqueous solutions and sustained-release suspensions to further prolong its in vivo effects [4].

Wy 41747: Why Generic Somatostatin Analogs Cannot Substitute for Its Distinct Pharmacological and Functional Profile


The somatostatin analog class is chemically and functionally heterogeneous; compounds within this class cannot be considered interchangeable without risking experimental inconsistency or misinterpretation of results. While many somatostatin analogs share a common peptide backbone, specific amino acid modifications—such as the His⁴,⁵ and D-Trp⁸ substitutions and the deletion of Ala¹ and Gly² in Wy 41747—profoundly alter receptor subtype selectivity, metabolic stability, and downstream biological effects [1]. For instance, clinically used analogs like octreotide and lanreotide exhibit high affinity for SSTR2 and SSTR5, with variable activity at SSTR3, and are primarily indicated for acromegaly and neuroendocrine tumors. In contrast, Wy 41747 is distinguished by its glucagon-selective inhibitory profile and, uniquely, its ability to stimulate luteinizing hormone (LH) release—a property not observed with native somatostatin-14 or most other synthetic analogs [2]. Furthermore, the pharmacokinetic behavior of Wy 41747, particularly its prolonged duration of action, is heavily influenced by formulation (e.g., aqueous solution vs. zinc phosphate suspension), which directly impacts experimental outcomes in animal models [3]. Therefore, substituting Wy 41747 with another somatostatin analog, or even with a different formulation of Wy 41747, without rigorous validation can introduce uncontrolled variables in receptor pharmacology, endocrine modulation, and metabolic studies.

Wy 41747 Comparative Performance Data: Quantified Differentiation from Native Somatostatin and Alternative Formulations


Glucagon Selectivity: Wy 41747 Demonstrates Targeted Glucagon Suppression Relative to Native Somatostatin-14 (SRIF)

Wy 41747 exhibits a glucagon-selective inhibitory profile, differentiating it from native somatostatin-14 (SRIF) which broadly suppresses insulin, glucagon, and growth hormone secretion [1]. In a controlled study using insulin-withdrawn, fasted, streptozotocin-diabetic dogs, a single subcutaneous injection of Wy 41747 at a dose of 100 μg/kg resulted in a significant and sustained suppression of plasma glucagon, reaching a nadir of 53 ± 8% of basal levels at 1 hour post-injection, with suppression maintained for at least 2 hours [2]. In the same model, plasma glucose levels were suppressed to 77 ± 5% of basal values for 3 hours. This targeted effect on glucagon, without the concomitant profound suppression of insulin seen with native SRIF, allows Wy 41747 to be used as an adjunct to insulin therapy rather than as a replacement, thereby avoiding the risk of exacerbating hyperglycemia.

Diabetes Endocrinology Metabolic Disease

Prolonged Duration of Action: Zinc Phosphate Suspension of Wy 41747 Extends Activity ≥3-Fold Compared to Aqueous Solution

The in vivo duration of action of Wy 41747 is significantly extended when formulated as a zinc phosphate suspension rather than an aqueous solution [1]. In alloxan-diabetic dogs, the zinc phosphate suspension of Wy 41747 (100 μg/kg) exhibited a duration of action exceeding 6 hours on postprandial plasma glucose, glucagon, xylose, and triglyceride responses, which was at least three times longer than the duration observed with the same dose of Wy 41747 in aqueous solution [2]. The suspension formulation also demonstrated a more gradual onset of action, providing a smoother pharmacodynamic profile. This formulation-dependent prolongation is critical for achieving sustained therapeutic effects with reduced dosing frequency in experimental models.

Pharmacokinetics Drug Delivery Diabetes

Unique LH-Releasing Activity: Wy 41747 Induces Ovulation and Inhibits Pregnancy, in Stark Contrast to Native SRIF and Other Analogs

Wy 41747 possesses a unique and unexpected pharmacological property not shared by native somatostatin-14 (SRIF) or other tested somatostatin analogs: it stimulates the release of luteinizing hormone (LH), induces ovulation, and inhibits pregnancy [1]. In a study conducted on mature rats, subcutaneous administration of Wy 41747 at a total dose of 900 μg/kg (divided into three injections) resulted in reproductive effects typically associated with LH-releasing hormone (LHRH) agonists. Specifically, Wy 41747 induced ovulation and prevented pregnancy when administered either before or after implantation [2]. This activity is entirely absent in native SRIF and other somatostatin analogs tested in the same study, establishing Wy 41747 as a dual-function peptide with both somatostatin-like and LHRH-like activities.

Reproductive Biology Endocrinology Peptide Pharmacology

Superior Postprandial Glycemic Control: Wy 41747 Plus Insulin Reduces Glucose Excursions More Effectively Than Insulin Alone in Type 1 Diabetes

Wy 41747, when administered as an adjunct to insulin, significantly improves postprandial glycemic control in subjects with insulin-dependent (type 1) diabetes compared to insulin monotherapy [1]. In a clinical study, seven insulin-dependent diabetic subjects received mixtures of regular and lente insulin alone, or in combination with twice-daily subcutaneous injections of Wy 41747. The combination therapy resulted in a marked reduction of postprandial hyperglycemia after both breakfast and supper. Peak postprandial glucose values were significantly lower with Wy 41747 plus insulin than with insulin alone: 123 ± 15 mg/dL vs. 207 ± 1 mg/dL (P < 0.01) after breakfast, and 150 ± 13 mg/dL vs. 235 ± 29 mg/dL (P < 0.02) after supper [2]. Additionally, the overall 24-hour mean plasma glucose concentration was significantly reduced with the combination (136 ± 9 mg/dL vs. 176 ± 13 mg/dL, P < 0.05).

Diabetes Glucose Homeostasis Insulin Adjunct Therapy

Multifactorial Postprandial Modulation: Wy 41747 Suppresses Glucagon, Triglycerides, and Delays Carbohydrate Absorption

Beyond glucose control, Wy 41747 exerts a broad modulatory effect on postprandial metabolic responses that is distinct from simple glucagon suppression [1]. In the same clinical study of insulin-dependent diabetic subjects, administration of Wy 41747 in conjunction with insulin led to significant suppression of postprandial plasma glucagon and triglyceride concentrations, as well as a measurable delay in xylose absorption, compared to insulin therapy alone [2]. This indicates that Wy 41747 influences multiple facets of postprandial metabolism, including nutrient absorption kinetics and lipid handling, which may contribute to its overall glycemic benefit. The suppression of triglycerides is particularly noteworthy as it suggests a potential role in managing postprandial dyslipidemia, a common comorbidity in diabetes.

Metabolism Nutrient Absorption Diabetes

Wy 41747: Optimal Research and Industrial Applications Based on Quantified Performance Advantages


Adjunctive Therapy Research in Type 1 Diabetes: Enhancing Postprandial Glycemic Control with Insulin

Investigators studying insulin adjunctive therapies for type 1 diabetes should prioritize Wy 41747 due to its demonstrated ability to significantly reduce postprandial glucose excursions when combined with insulin. The clinical evidence shows a 36–41% reduction in postprandial peak glucose levels (e.g., from 207 mg/dL to 123 mg/dL after breakfast) when Wy 41747 is added to insulin regimens [1]. This makes Wy 41747 a superior tool for preclinical and clinical studies aiming to refine insulin delivery protocols, investigate the role of glucagon in postprandial hyperglycemia, or evaluate novel closed-loop systems.

Sustained-Release Formulation Development: Evaluating the Impact of Prolonged Glucagon Suppression

For pharmaceutical scientists developing long-acting peptide formulations, Wy 41747 serves as an ideal model compound. The stark contrast in duration of action between the aqueous solution (∼2 hours) and the zinc phosphate suspension (>6 hours, ≥3-fold increase) provides a validated benchmark for assessing formulation technologies aimed at extending the half-life of somatostatin analogs [2]. Researchers can use Wy 41747 to study the pharmacokinetic-pharmacodynamic relationships of sustained-release peptides in diabetic animal models, optimizing dosing intervals and delivery systems for glucagon-targeted therapies.

Reproductive Endocrinology and Dual-Activity Peptide Studies: Investigating LH Release and Anti-Fertility Mechanisms

Wy 41747 is uniquely suited for research at the intersection of somatostatinergic and reproductive endocrinology pathways. Its demonstrated ability to stimulate LH release, induce ovulation, and inhibit pregnancy—a property absent in native somatostatin-14 and other analogs—positions it as a critical tool compound for dissecting the mechanisms of dual-function peptides [3]. Studies exploring the structural determinants of LHRH-like activity within a somatostatin backbone, or investigating novel approaches to fertility control that leverage both endocrine axes, will find Wy 41747 indispensable.

Comprehensive Postprandial Metabolism Studies: Dissecting Glucagon, Lipid, and Absorption Dynamics

Researchers focused on the integrated postprandial response—encompassing glucose, glucagon, triglycerides, and nutrient absorption—should select Wy 41747 over simpler glucagon receptor antagonists or other somatostatin analogs. The clinical evidence that Wy 41747 not only lowers glucagon and glucose but also suppresses postprandial triglycerides and delays carbohydrate absorption (xylose test) makes it a powerful pharmacological probe for studying the complex metabolic interactions that occur after a meal [4]. This is particularly relevant for investigations into diabetic dyslipidemia and the role of gut-derived signals in postprandial metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wy 41747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.